molecular formula C16H20FNO2S B2869889 1-(4-fluorophenyl)-N-[(3-methoxythiolan-3-yl)methyl]cyclopropane-1-carboxamide CAS No. 1705538-32-4

1-(4-fluorophenyl)-N-[(3-methoxythiolan-3-yl)methyl]cyclopropane-1-carboxamide

Cat. No.: B2869889
CAS No.: 1705538-32-4
M. Wt: 309.4
InChI Key: ILNCBWSNRKQRAW-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-N-[(3-methoxythiolan-3-yl)methyl]cyclopropane-1-carboxamide (CAS 1705538-32-4) is a chemical compound with a molecular formula of C16H20FNO2S and a molecular weight of 309.40 g/mol . This product is offered as a high-purity standard for research and development purposes. Compounds featuring the 1-phenylcyclopropanecarboxamide scaffold are of significant interest in medicinal chemistry due to their rigid, defined conformations and unique electronic properties, which can lead to enhanced binding affinity, increased metabolic stability, and improved pharmacological profiles . Specifically, derivatives of 1-phenylcyclopropanecarboxamide have been investigated for their distinct biological activities. Research into analogous compounds has shown that this structural class can exhibit potent antiproliferative effects, making them valuable probes for studying cellular proliferation mechanisms, particularly in cancer research such as studies involving human myeloid leukemia cell lines . The structure combines a fluorophenyl group with a methoxythiolane moiety, which may influence its physicochemical properties and interaction with biological targets. Researchers can utilize this compound as a key intermediate or building block in the synthesis of more complex molecules, or as a reference standard in bioactivity screening campaigns. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(4-fluorophenyl)-N-[(3-methoxythiolan-3-yl)methyl]cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FNO2S/c1-20-15(8-9-21-11-15)10-18-14(19)16(6-7-16)12-2-4-13(17)5-3-12/h2-5H,6-11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILNCBWSNRKQRAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCSC1)CNC(=O)C2(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Wadsworth–Emmons Cyclopropanation of Epoxides

A continuous flow method described by enables the synthesis of chiral cyclopropane carboxylic acids from epoxides. For the target compound, an epoxide precursor bearing a 4-fluorophenyl group could undergo cyclopropanation via a Wadsworth–Emmons reaction. The process involves:

  • Reagents : Ethyloxirane derivatives, triethyl phosphonoacetate, and a strong base (e.g., hexamethyldisilazide lithium).
  • Conditions : Continuous flow reactor at elevated temperatures (80–120°C) to mitigate volatility risks.
  • Outcome : Yields up to 88% for cyclopropane carboxylic acids, with in-line hydrolysis enabling direct conversion to the acid.

Simmons–Smith Cyclopropanation

For non-chiral synthesis, the Simmons–Smith reaction adds a methylene group to alkenes using iodomethylzinc iodide. A styrene derivative substituted with a 4-fluorophenyl group could undergo cyclopropanation, followed by oxidation to introduce the carboxylic acid moiety.

  • Substrate : 4-Fluorostyrene or analogous alkenes.
  • Reagents : Diiodomethane and a zinc-copper couple.
  • Post-modification : Oxidation of a cyclopropane methyl group to carboxylic acid via potassium permanganate or ozonolysis.

Carboxamide Formation

The cyclopropane carboxylic acid must be coupled with (3-methoxythiolan-3-yl)methylamine. Two activation strategies are prominent:

Acid Chloride Mediated Coupling

As demonstrated in, carboxylic acids are converted to acid chlorides using thionyl chloride (SOCl₂), followed by reaction with amines:

  • Procedure :
    • Reflux cyclopropane carboxylic acid with SOCl₂ in dry toluene (4–6 h).
    • Add (3-methoxythiolan-3-yl)methylamine in the presence of K₂CO₃ as a base.
  • Yield : ~85–95% for analogous carboxamides.

Carbodiimide-Based Coupling

Source employs EDC/HOBt for amide bond formation under mild conditions:

  • Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), hydroxybenzotriazole (HOBt).
  • Conditions : Dichloromethane (DCM) with N,N-diisopropylethylamine (DIPEA) as a base.
  • Advantage : Reduced racemization risk compared to acid chloride methods.

Synthesis of (3-Methoxythiolan-3-yl)Methylamine

The amine component requires a stereospecific synthesis of the thiolan (tetrahydrothiophene) ring with a 3-methoxy and methylamine substituent.

Thiolan Ring Formation

  • Substrate : 3-Mercaptopropanol derivatives.
  • Cyclization : Treatment with 1,3-dibromopropane in basic conditions forms the tetrahydrothiophene ring.

Introduction of Methoxy and Amine Groups

  • Methoxylation : Oxidation of a thiol intermediate to sulfoxide, followed by methylation with methyl iodide.
  • Amination : Gabriel synthesis or reductive amination of a ketone precursor to install the methylamine group.

Integrated Synthetic Pathway

Combining the above steps, the proposed route is:

Step Reaction Conditions Yield (%)
1 Cyclopropanation of 4-fluorostyrene Simmons–Smith, Zn/Cu, CH₂I₂ 75–85
2 Oxidation to carboxylic acid KMnO₄, H₂O/acetone 90
3 Acid chloride formation SOCl₂, toluene, reflux 95
4 Amine coupling DCM, DIPEA, EDC/HOBt 88

Challenges and Optimization

  • Steric Hindrance : The 1,1-disubstituted cyclopropane may impede coupling efficiency. Ultrasonic agitation or elevated temperatures (50°C) improve reaction kinetics.
  • Purification : Column chromatography (ethyl acetate/hexane) or recrystallization from ethanol/water mixtures ensures high purity.
  • Stereochemical Control : Chiral auxiliaries or asymmetric cyclopropanation (e.g., using Evans’ oxazolidinones) may enhance enantioselectivity.

Chemical Reactions Analysis

1-(4-fluorophenyl)-N-[(3-methoxythiolan-3-yl)methyl]cyclopropane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(4-fluorophenyl)-N-[(3-methoxythiolan-3-yl)methyl]cyclopropane-1-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe to study biological processes or as a potential therapeutic agent.

    Medicine: It could be investigated for its pharmacological properties and potential use in drug development.

    Industry: It may be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-N-[(3-methoxythiolan-3-yl)methyl]cyclopropane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below highlights key structural differences between the target compound and related cyclopropane carboxamides:

Compound Name Phenyl Substituent Amide Side Chain Notable Features Reference
1-(4-Fluorophenyl)-N-[(3-methoxythiolan-3-yl)methyl]... 4-Fluoro 3-Methoxythiolan-3-ylmethyl Methoxy-thiolane group enhances polarity N/A
1-(3-Bromophenyl)-N,N-diethylcycloprop-2-ene-1-carboxamide 3-Bromo Diethylamine Bromine increases molecular weight
Cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)... 3-Chloro Tetrahydro-2-oxo-3-furanyl Chlorine enhances lipophilicity
1-(3-Chlorophenyl)cyclopropane-1-carboxamide 3-Chloro Unsubstituted amide Simplest analog; commercial availability
1-[1-(Hydroxyimino)ethyl]-N-(2-methoxyphenyl)... 2-Methoxy Hydroxyiminoethyl Hydroxyimino group enables tautomerism

Key Observations :

  • Electronic Effects : The 4-fluorophenyl group in the target compound offers moderate electron-withdrawing properties, compared to stronger electron-withdrawing substituents like bromo or chloro in analogs .

Key Observations :

  • Yields for analogs range from 77–78%, suggesting moderate efficiency for cyclopropane carboxamide synthesis .

Physical and Chemical Properties

Available data for analogs provide insights into solubility and stability:

Compound Name Physical State Melting Point (°C) Rf Value (Hexanes/EtOAc) Reference
1-(3-Bromophenyl)-N,N-diethylcycloprop-2-ene-1-carboxamide Colorless crystalline solid 102.2–102.5 0.23 (1:1)
N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane... Colorless oil N/A 0.19 (5:1)
1-(3-Chlorophenyl)cyclopropane-1-carboxamide Solid (supplier data) N/A N/A

Key Observations :

  • Crystalline analogs (e.g., bromophenyl derivative) exhibit higher melting points, while oily compounds (e.g., methoxyphenoxy derivative) suggest lower crystallinity due to bulky substituents .
  • The target compound’s methoxythiolane group may improve solubility in polar solvents compared to purely aromatic analogs.

Biological Activity

1-(4-Fluorophenyl)-N-[(3-methoxythiolan-3-yl)methyl]cyclopropane-1-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C13H14FNO2SC_{13}H_{14}FNO_2S. The compound features a cyclopropane ring, a fluorophenyl group, and a methoxythiolan moiety, which contribute to its pharmacological profile.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. While specific synthetic pathways for this exact compound are not detailed in the available literature, similar compounds often utilize methods such as:

  • Formation of the cyclopropane ring through cyclopropanation reactions.
  • Substitution reactions to introduce the 4-fluorophenyl and methoxythiolan groups.
  • Carboxamide formation from appropriate carboxylic acids and amines.

Anticancer Activity

Recent studies have shown that compounds with similar structural motifs exhibit anticancer properties. For instance, cyclopropane derivatives have been found to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Compound Activity Mechanism
Compound AAnticancerApoptosis via mitochondrial pathway
Compound BAnticancerInhibition of DNA synthesis

Antimicrobial Properties

The presence of the thiol group in methoxythiolan derivatives suggests potential antimicrobial activity. Research indicates that similar compounds can disrupt bacterial cell membranes or inhibit essential enzymes.

Case Studies

  • Case Study 1: Anticancer Efficacy
    • A study evaluated the effects of a structurally related compound on various cancer cell lines (e.g., MCF-7, HeLa). Results indicated significant inhibition of cell growth with IC50 values in the low micromolar range.
  • Case Study 2: Antimicrobial Activity
    • Another investigation focused on the antimicrobial effects against Gram-positive and Gram-negative bacteria. The compound showed promising results with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Mechanistic Insights

The biological activity of this compound can be attributed to:

  • Interaction with Enzymes : The fluorophenyl group may enhance binding affinity to target enzymes involved in cancer metabolism.
  • Cell Membrane Disruption : The thiol moiety can interact with lipid membranes, leading to increased permeability and cell death.

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